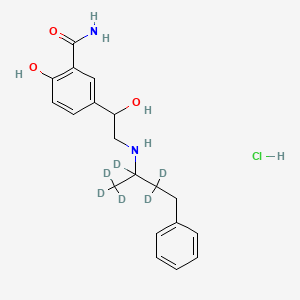
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) is a phosphorylated sugar derivative that plays a crucial role in various metabolic pathways. It is a key intermediate in the regulation of glucose metabolism and is involved in the activation of several enzymes. This compound is often used in scientific research due to its significant role in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) can be synthesized through the enzymatic conversion of glucose-1-phosphate and glucose-6-phosphate using specific enzymes such as phosphoglucomutase. The reaction typically involves the use of a phosphoryl donor like fructose-1,6-bisphosphate .
Industrial Production Methods
In an industrial setting, the production of Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) involves the large-scale fermentation of microorganisms that express the necessary enzymes. The process includes the extraction and purification of the compound from the fermentation broth .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) undergoes several types of chemical reactions, including:
Phosphorylation/Dephosphorylation: It can be phosphorylated or dephosphorylated by various kinases and phosphatases.
Isomerization: It can be converted to other sugar phosphates through isomerization reactions catalyzed by enzymes like phosphoglucomutase.
Common Reagents and Conditions
Common reagents used in these reactions include ATP, ADP, and specific enzymes such as phosphoglucomutase and hexokinase. The reactions typically occur under physiological conditions (pH 7.4, 37°C) in the presence of magnesium ions .
Major Products
The major products formed from these reactions include glucose-1-phosphate, glucose-6-phosphate, and fructose-1,6-bisphosphate .
Wissenschaftliche Forschungsanwendungen
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) has a wide range of applications in scientific research:
Chemistry: It is used as a standard in mass spectrometry for the analysis of phosphorylated sugars.
Biology: It plays a role in the study of metabolic pathways and enzyme kinetics.
Medicine: It is used in research related to metabolic disorders and enzyme deficiencies.
Industry: It is utilized in the production of bio-based chemicals and pharmaceuticals.
Wirkmechanismus
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) exerts its effects by acting as an activator or inhibitor of various enzymes. It activates enzymes such as phosphofructokinase-1 and pyruvate kinase, while inhibiting hexokinase . The compound binds to the active sites of these enzymes, altering their conformation and activity. This regulation is crucial for maintaining cellular energy balance and metabolic flux .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fructose-1,6-bisphosphate: Another key intermediate in glycolysis, involved in similar metabolic pathways.
Glucose-1-phosphate: A precursor in the synthesis of Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium).
Glucose-6-phosphate: An isomer of glucose-1-phosphate, also involved in glucose metabolism.
Uniqueness
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) is unique due to its dual role in both activating and inhibiting different enzymes, which is not commonly observed in other similar compounds. This dual functionality makes it a critical regulator in metabolic pathways .
Eigenschaften
Molekularformel |
C6H10K4O12P2 |
|---|---|
Molekulargewicht |
492.48 g/mol |
IUPAC-Name |
tetrapotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4K/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4/t2-,3-,4+,5-,6-;;;;/m1..../s1 |
InChI-Schlüssel |
OVRXVCAVDXBPQT-QMKHLHGBSA-J |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Kanonische SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(3,4-Dichlorophenyl)-3-[4-(pentafluoro-lambda6-sulfanyl)phenyl]urea](/img/structure/B15137286.png)
![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)



![trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B15137327.png)

